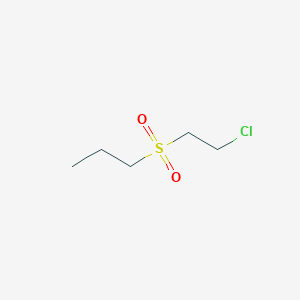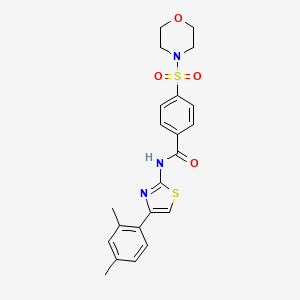
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MRT67307, is a small molecule inhibitor that targets the p38α and p38β MAP kinases. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its pharmacological effects by inhibiting the activity of p38α and p38β MAP kinases. These kinases are activated in response to various stimuli, including stress, cytokines, and growth factors, and regulate the expression of genes involved in cell proliferation, differentiation, and survival. Inhibition of p38α and p38β by this compound leads to the suppression of these signaling pathways, resulting in the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, this compound inhibits cell growth and proliferation, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of immune cells, such as macrophages and T cells. In autoimmune disorders, this compound modulates the immune response by inhibiting the production of autoantibodies and reducing the activation of autoreactive T cells.
实验室实验的优点和局限性
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for p38α and p38β MAP kinases. It also has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses, which may limit its clinical application.
未来方向
There are several future directions for research on N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of p38α and p38β MAP kinases, which may have improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves several steps, including the reaction of 2,4-dimethylthiazole with 4-bromoaniline, followed by the reaction of the resulting intermediate with 4-(morpholinosulfonyl)benzoyl chloride. The final product is obtained through purification and isolation using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that this compound inhibits the activity of p38α and p38β MAP kinases, which play critical roles in regulating cell proliferation, differentiation, and survival. Inhibition of these kinases by this compound has been shown to suppress the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-3-8-19(16(2)13-15)20-14-30-22(23-20)24-21(26)17-4-6-18(7-5-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXUHOQSDPPDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)
![N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687416.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)

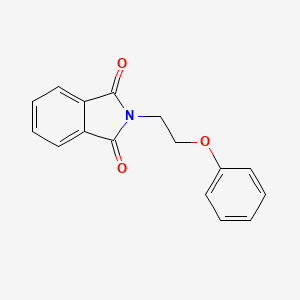
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)
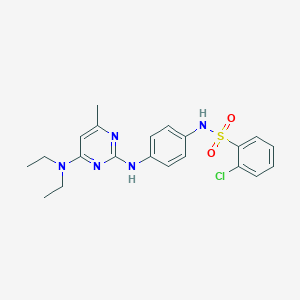
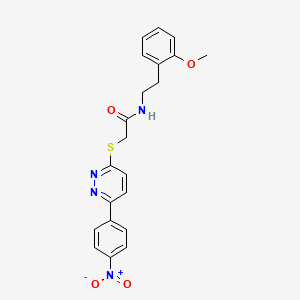
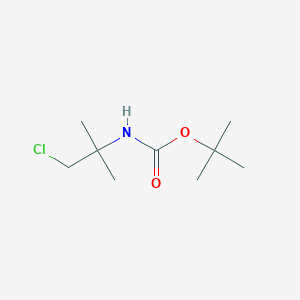
![2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2687433.png)
